molecular formula C17H17NO5S2 B2750964 (Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid CAS No. 872696-41-8

(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Cat. No.: B2750964
CAS No.: 872696-41-8
M. Wt: 379.45
InChI Key: PXDRLCXZNFEVPD-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a complex organic compound characterized by its unique structure, which includes a thioxothiazolidin ring and a succinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid typically involves multiple steps. One common method starts with the preparation of the thioxothiazolidin ring, followed by the introduction of the isopropylbenzylidene group. The final step involves the addition of the succinic acid moiety under controlled conditions to ensure the correct (Z)-configuration.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising compound for further research.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced durability or reactivity. Its unique chemical structure allows for the creation of specialized polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
  • 4-Benzhydryl-N-(4-isopropylbenzylidene)-1-piperazinamines
  • N-(4-Isopropylbenzylidene)aniline

Uniqueness

(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is unique due to its combination of a thioxothiazolidin ring and a succinic acid moiety This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S2/c1-9(2)11-5-3-10(4-6-11)7-13-15(21)18(17(24)25-13)12(16(22)23)8-14(19)20/h3-7,9,12H,8H2,1-2H3,(H,19,20)(H,22,23)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDRLCXZNFEVPD-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.